molecular formula C17H20N2O3 B1461649 N-(5-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)-propanamide CAS No. 1020723-31-2

N-(5-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)-propanamide

Cat. No.: B1461649
CAS No.: 1020723-31-2
M. Wt: 300.35 g/mol
InChI Key: SDEQJMFJVJXYBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)-propanamide is an organic compound that belongs to the class of amides. This compound features a complex structure with both aromatic and aliphatic components, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)-propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-amino-2-methylphenol and 4-methoxyphenol.

    Formation of Intermediate: The 5-amino-2-methylphenol is reacted with a suitable acylating agent to form an intermediate.

    Coupling Reaction: The intermediate is then coupled with 4-methoxyphenol under specific conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized temperature, pressure, and catalysts to ensure high yield and purity.

    Purification Processes: Implementing purification processes such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)-propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Acid or base catalysts for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

N-(5-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)-propanamide has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activities.

    Medicine: Investigated for its pharmacological properties.

    Industry: Utilized in the development of new materials or chemicals.

Mechanism of Action

The mechanism by which N-(5-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)-propanamide exerts its effects involves:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways: Modulating biochemical pathways related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Amino-2-methylphenyl)-2-(4-hydroxyphenoxy)-propanamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-(5-Amino-2-methylphenyl)-2-(4-ethoxyphenoxy)-propanamide: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

N-(5-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)-propanamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(5-amino-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-11-4-5-13(18)10-16(11)19-17(20)12(2)22-15-8-6-14(21-3)7-9-15/h4-10,12H,18H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEQJMFJVJXYBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC(=O)C(C)OC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)-propanamide
Reactant of Route 2
Reactant of Route 2
N-(5-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)-propanamide
Reactant of Route 3
Reactant of Route 3
N-(5-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)-propanamide
Reactant of Route 4
Reactant of Route 4
N-(5-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)-propanamide
Reactant of Route 5
Reactant of Route 5
N-(5-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)-propanamide
Reactant of Route 6
Reactant of Route 6
N-(5-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)-propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.